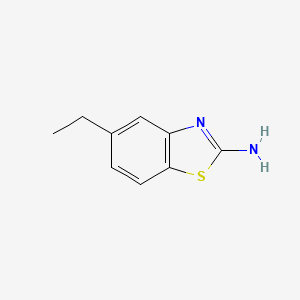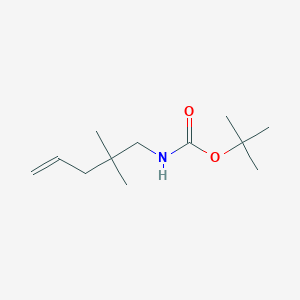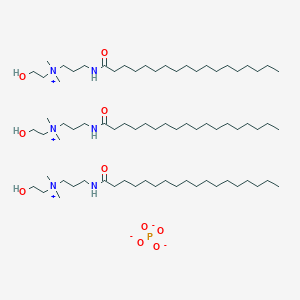
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 2-chloroethanol to form 2-hydroxyethyldimethyl-3-stearamidopropylammonium chloride. Finally, the chloride is reacted with phosphoric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process typically includes steps such as esterification, amidation, and quaternization.
化学反应分析
Types of Reactions
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and alcohols.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives .
科学研究应用
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies as an antistatic agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of antistatic coatings and materials.
作用机制
The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate involves its interaction with molecular targets such as cell membranes and proteins. It exerts its effects by altering the surface properties of these targets, leading to changes in their behavior and function . The compound’s antistatic properties are attributed to its ability to reduce surface charge buildup .
相似化合物的比较
Similar Compounds
- Stearamidopropyl dimethylamine
- 2-Hydroxyethyldimethyl-3-stearamidopropylammonium chloride
- Stearamidopropyl dimethyl 2-hydroxyethyl ammonium dihydrogen phosphate
Uniqueness
2-Hydroxyethyldimethyl-3-stearamidopropylammoniumphosphate is unique due to its combination of antistatic properties and its ability to function as a surfactant and emulsifying agent. This makes it particularly valuable in industrial applications where both properties are required .
属性
分子式 |
C75H159N6O10P |
|---|---|
分子量 |
1336.1 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;phosphate |
InChI |
InChI=1S/3C25H52N2O2.H3O4P/c3*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h3*28H,4-24H2,1-3H3;(H3,1,2,3,4) |
InChI 键 |
ABQHBQCCWBISPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



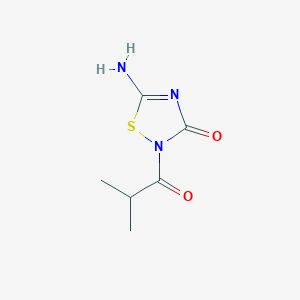
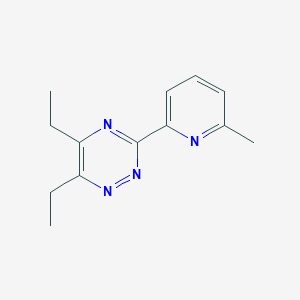
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)

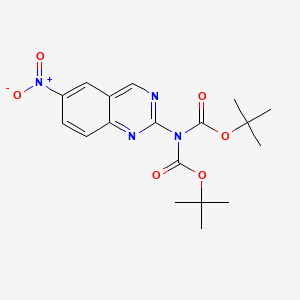
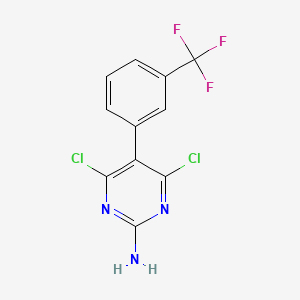
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
